molecular formula C25H22N4O4 B11434170 (6Z)-7-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-methyl-6,7-dihydro-5H-[1,2]oxazolo[2,3-a]pyrimidin-5-one

(6Z)-7-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-methyl-6,7-dihydro-5H-[1,2]oxazolo[2,3-a]pyrimidin-5-one

Cat. No.: B11434170
M. Wt: 442.5 g/mol
InChI Key: LTTUMBHRUSZXSD-DEOMXOCUSA-N
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Description

The compound “(6Z)-7-IMINO-6-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE” is a complex organic molecule that features multiple functional groups, including an imino group, an indole moiety, and an oxazolo[2,3-a]pyrimidinone core. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indole ring, the introduction of the methoxyphenoxyethyl group, and the construction of the oxazolo[2,3-a]pyrimidinone core. Each step would require specific reagents and conditions, such as:

    Formation of the Indole Ring: This might involve Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone.

    Introduction of the Methoxyphenoxyethyl Group: This could be achieved through nucleophilic substitution reactions.

    Construction of the Oxazolo[2,3-a]pyrimidinone Core: This might involve cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow chemistry or other advanced techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the imino group.

    Substitution: Various substitution reactions could occur, especially at the methoxyphenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions but might include oxidized or reduced forms of the original compound, or derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its interactions with proteins or nucleic acids, potentially serving as a probe or inhibitor.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-7-IMINO-6-({1-[2-(2-HYDROXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE
  • (6Z)-7-IMINO-6-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE

Uniqueness

The uniqueness of the compound might lie in its specific substituents, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

(6Z)-7-imino-6-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-5-one

InChI

InChI=1S/C25H22N4O4/c1-16-13-23-27-25(30)19(24(26)29(23)33-16)14-17-15-28(20-8-4-3-7-18(17)20)11-12-32-22-10-6-5-9-21(22)31-2/h3-10,13-15,26H,11-12H2,1-2H3/b19-14-,26-24?

InChI Key

LTTUMBHRUSZXSD-DEOMXOCUSA-N

Isomeric SMILES

CC1=CC2=NC(=O)/C(=C\C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5OC)/C(=N)N2O1

Canonical SMILES

CC1=CC2=NC(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5OC)C(=N)N2O1

Origin of Product

United States

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